molecular formula C21H24ClN3OS B5172672 N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide

N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide

Cat. No. B5172672
M. Wt: 402.0 g/mol
InChI Key: WCJZJPODDFCQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide, also known as CCT245737, is a chemical compound that has been extensively studied for its potential use in cancer treatment. This compound belongs to the family of small molecule inhibitors that target checkpoint kinase 1 (CHK1), a protein involved in the DNA damage response pathway.

Mechanism of Action

The mechanism of action of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide involves the inhibition of CHK1, a protein that is activated in response to DNA damage. CHK1 plays a critical role in the DNA damage response pathway by promoting cell cycle arrest and DNA repair. By inhibiting CHK1, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide prevents the activation of the DNA damage response pathway, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Biochemical and Physiological Effects:
N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide inhibits CHK1 activity in a dose-dependent manner, leading to increased sensitivity of cancer cells to DNA-damaging agents. In vivo studies have also shown that N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide can enhance the antitumor activity of chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

The advantages of using N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide in lab experiments include its high potency and specificity for CHK1, as well as its ability to sensitize cancer cells to DNA-damaging agents. However, the limitations of using N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide in lab experiments include its potential toxicity and off-target effects, as well as the need for further optimization of dosing and administration.

Future Directions

There are several future directions for research on N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide. One area of interest is the development of combination therapies that include N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide and other DNA-damaging agents, such as PARP inhibitors. Another area of interest is the identification of biomarkers that can predict response to N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide, which could help to personalize cancer treatment. Finally, further studies are needed to optimize the dosing and administration of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide, as well as to investigate its potential use in other cancer types.

Synthesis Methods

The synthesis of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide involves several steps, including the reaction of 3-chloro-4-(1-piperidinyl)aniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to yield the final product. The synthesis of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide has been optimized to improve yield and purity, and the compound is now commercially available for research purposes.

Scientific Research Applications

N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit CHK1, a protein that plays a critical role in the DNA damage response pathway. By inhibiting CHK1, N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. This makes N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide a promising candidate for combination therapy in cancer treatment.

properties

IUPAC Name

N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3OS/c1-14-6-7-16(12-15(14)2)20(26)24-21(27)23-17-8-9-19(18(22)13-17)25-10-4-3-5-11-25/h6-9,12-13H,3-5,10-11H2,1-2H3,(H2,23,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJZJPODDFCQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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